1-(Prop-2-yn-1-yl)piperidine-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-Prop-2-ynylpiperidine-4-carbonitrile is a chemical compound with the CAS Number: 1344240-52-3 . It has a molecular weight of 148.21 . The IUPAC name for this compound is 1-(2-propynyl)-4-piperidinecarbonitrile . The compound is usually in powder form .
Molecular Structure Analysis
The InChI code for 1-Prop-2-ynylpiperidine-4-carbonitrile is 1S/C9H12N2/c1-2-5-11-6-3-9(8-10)4-7-11/h1,9H,3-7H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
1-Prop-2-ynylpiperidine-4-carbonitrile is a powder that is stored at room temperature . More detailed physical and chemical properties such as solubility, density, and melting point were not found in the search results.Scientific Research Applications
Novel Inhibitors and Antagonists Development
Compounds structurally related to "1-Prop-2-ynylpiperidine-4-carbonitrile" have been explored for their potential in inhibiting xanthine oxidoreductase, indicating potential applications in treating hyperuricemia and gout through the inhibition of uric acid production (Matsumoto et al., 2011). Similarly, derivatives have shown promise as serotonin 5-HT3 receptor antagonists, suggesting a potential role in addressing conditions such as irritable bowel syndrome and chemotherapy-induced nausea (Mahesh, Perumal, & Pandi, 2004).
Anticancer Research
In the realm of anticancer research, benzochromene derivatives synthesized from similar nitrile compounds have demonstrated anti-proliferative properties against colorectal cancer cell lines, highlighting their potential as chemotherapeutic agents (Hanifeh Ahagh et al., 2019). This suggests that structurally related compounds could also hold promise in cancer treatment strategies.
Antimicrobial and Antifungal Applications
Research into furan and pyrrolidin-cyanopyridine derivatives has unveiled their antibacterial and antifungal activities, indicating potential applications in developing new antimicrobial agents to combat resistant strains of bacteria and fungi (Loğoğlu et al., 2010); (Bogdanowicz et al., 2013).
Material Science and Corrosion Inhibition
In material science, the investigation of naphthyridine and pyridine derivatives has demonstrated their potential as corrosion inhibitors, which could be of significant interest in protecting metals against corrosion, especially in acidic environments (Verma et al., 2015).
Fluorescent Chemosensors
Dimethylfuran tethered 2-aminopyridine-3-carbonitrile derivatives have been identified as fluorescent chemosensors for Fe3+ ions and picric acid, offering applications in environmental monitoring and safety (Shylaja et al., 2020).
Properties
IUPAC Name |
1-prop-2-ynylpiperidine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c1-2-5-11-6-3-9(8-10)4-7-11/h1,9H,3-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLIPUZLPSIPOOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCC(CC1)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.